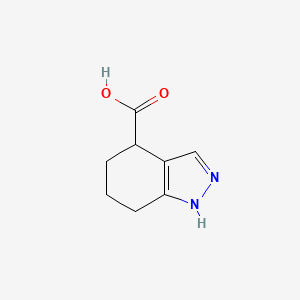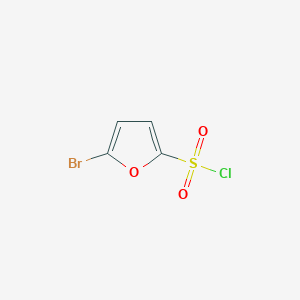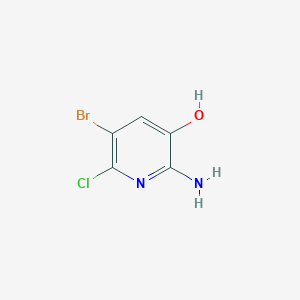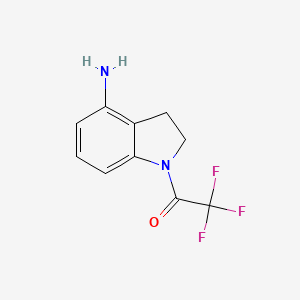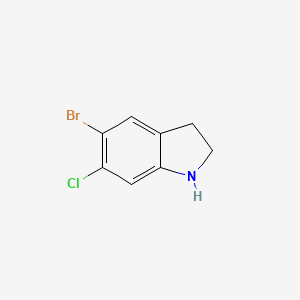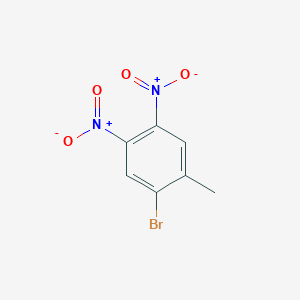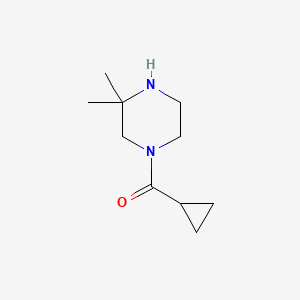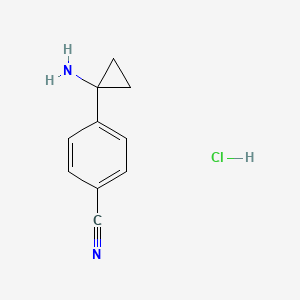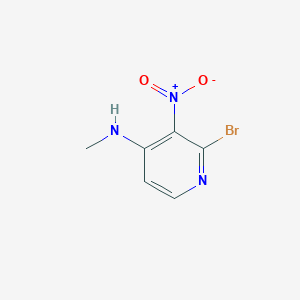
2-Bromo-4-(methylamino)-3-nitropyridine
Descripción general
Descripción
2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased .Molecular Structure Analysis
The linear formula for 2-Bromo-4-methylaniline is BrC6H3(CH3)NH2 . The molecular weight is 186.05 .Chemical Reactions Analysis
The reaction of 2-bromo-4-methylaniline was quite clean, albeit 3,4-diaminotoluene was isolated just in 37% yield after flash chromatography on silica gel .Physical And Chemical Properties Analysis
2-Bromo-4-methylaniline is a liquid with a refractive index of n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density is 1.5 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Mephedrone (4-MMC)
“2-Bromo-4-(methylamino)-3-nitropyridine” is used in the synthesis of Mephedrone (4-MMC), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Production of N-(3,5-Dichlorophenyl) Naphthaldimine
The compound is used in the production of N-(3,5-Dichlorophenyl) naphthaldimine. This is achieved through the reaction of 2-hydroxynaphthalene-1-carbaldehyde with a solution of 2-bromo-4-methylaniline .
Synthesis of 3,4-Diaminotoluene
The reaction of 2-bromo-4-methylaniline can result in the isolation of 3,4-diaminotoluene, albeit in a yield of just 37% after flash chromatography on silica gel .
Production of Bromomethylquinoline
The bromomethylquinoline starting material is synthesized in two steps using an optimized process route by condensing 2-bromo-4-methylaniline .
Chemical and Physical Properties Analysis
The compound’s distinct chemical and physical properties contribute to its unique characteristics. It demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Structural Analysis
From a structural standpoint, “2-Bromo-4-(methylamino)-3-nitropyridine” possesses a chiral center, which implies the potential existence of enantiomers. These enantiomers, known as optical isomers, exhibit different three-dimensional arrangements of atoms despite sharing the same molecular formula .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be involved in such reactions.
Biochemical Pathways
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also affect similar pathways.
Result of Action
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also have similar effects.
Action Environment
It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
2-bromo-N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMQVGVCLDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



